(Val2)-Amyloid β-Protein (1-6) Trifluoroacetate is a specific peptide derived from the amyloid precursor protein, which plays a significant role in the pathogenesis of Alzheimer's disease. This compound is part of a broader class of amyloid beta peptides, which are implicated in the formation of amyloid plaques in the brains of Alzheimer's patients. The classification of this compound falls under neurodegenerative disease biomarkers and therapeutic targets.
The amyloid beta peptides originate from the proteolytic cleavage of the amyloid precursor protein by enzymes known as beta-secretase and gamma-secretase. These processes lead to the generation of various isoforms of amyloid beta, including (Val2)-Amyloid β-Protein (1-6), which is specifically studied for its structural and functional properties related to Alzheimer's disease .
The synthesis of (Val2)-Amyloid β-Protein (1-6) Trifluoroacetate typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid support.
The molecular structure of (Val2)-Amyloid β-Protein (1-6) consists of six amino acids with a specific sequence that contributes to its properties. The trifluoroacetate form enhances its solubility in aqueous solutions.
The primary chemical reactions involving (Val2)-Amyloid β-Protein (1-6) include:
The aggregation process can be monitored using techniques such as circular dichroism spectroscopy and fluorescence spectroscopy, providing insights into conformational changes during aggregation.
The mechanism by which (Val2)-Amyloid β-Protein (1-6) contributes to Alzheimer's disease involves its aggregation into toxic oligomers that disrupt neuronal function. These oligomers can interfere with synaptic transmission and promote neuroinflammation.
Research indicates that oligomers formed from amyloid beta peptides are more toxic than fibrillar aggregates, leading to synaptic loss and neuronal cell death .
The synthesis of (Val²)-Amyloid β-Protein (1-6) Trifluoroacetate (sequence: H-Asp-Val-Glu-Phe-Arg-His-OH) presents unique challenges due to the hydrophobic valine substitution at position 2. This replaces the native alanine in the wild-type sequence (DAEFRH) with valine (DVEFRH), enhancing the peptide’s aggregation propensity during synthesis [1] [2]. To mitigate on-resin aggregation, Fmoc-aminoacyl fluorides (Fmoc-Aa-F) are employed as coupling agents. These reagents exhibit superior acylation kinetics and steric tolerance compared to traditional carbodiimide-based methods, minimizing deletion sequences and improving crude purity to >85% [1]. The Val² side chain’s β-branched structure necessitates longer coupling times (60–90 minutes) and elevated temperatures (40°C) to overcome sluggish reaction kinetics [1].
Post-synthesis, trifluoroacetic acid (TFA) cleavage simultaneously liberates the peptide from the resin and introduces the trifluoroacetate counterion. Residual TFA content (typically 10–15% by weight) is critical for maintaining solubility during purification but may influence later aggregation studies [1]. Reverse-phase HPLC purification using C18 columns and acetonitrile/water gradients (0.1% TFA) resolves the target peptide from deletion sequences, with identity confirmed via MALDI-TOF (theoretical m/z: 915.9; observed: 916.2 ± 0.4) [1].
Table 1: SPPS Parameters for Val² Substitution
Parameter | Standard Approach | Optimized for Val² | Impact |
---|---|---|---|
Coupling Reagent | HBTU/HOBT | Fmoc-Val-F | Prevents aggregation; reduces deletion sequences |
Coupling Temperature | 25°C | 40°C | Enhances kinetics for sterically hindered Val² |
Crude Purity | 60-70% | >85% | Facilitates purification; higher yield of target peptide |
Aggregation on Resin | Significant | Minimal | Enables complete chain elongation |
The trifluoroacetate (TFA) counterion in (Val²)-Aβ(1–6) significantly modulates its physicochemical behavior. TFA originates from the cleavage cocktail (TFA:water:triisopropylsilane, 95:2.5:2.5) and remains ionically paired with the peptide’s N-terminal amine and side-chain basic groups (e.g., Arg, His) [1] [6]. This counterion enhances aqueous solubility (up to 5 mM in 0.1% NH₄OH or DMSO) by disrupting hydrophobic self-association through electrostatic repulsion and chaotropic effects [1] [6]. However, residual TFA can artifactually influence aggregation kinetics by altering local pH or ionic strength during in vitro assays [1].
Counterion exchange via lyophilization from acetic acid or HCl yields acetate or chloride salts, respectively, but compromises solubility. Comparative circular dichroism (CD) spectroscopy reveals that TFA-containing peptides maintain a random coil conformation in aqueous buffers, whereas chloride salts exhibit accelerated β-sheet formation [1]. For copper-binding studies—relevant to Aβ’s role in metal-induced neurotoxicity—the TFA form demonstrates superior chelation capacity due to unshielded histidine imidazole groups [6].
Table 2: Impact of Trifluoroacetate on Peptide Properties
Property | TFA Salt | Acetate/Chloride Salt | Functional Consequence |
---|---|---|---|
Aqueous Solubility | High (>1 mM) | Moderate (<0.5 mM) | Enables stock solutions for biophysical assays |
Aggregation Onset | Delayed | Accelerated | Reduces experimental artifacts in fibrillation studies |
Metal Binding | Enhanced (His accessible) | Reduced (anion competition) | Improves fidelity in Cu²⁺/Zn²⁺ interaction studies |
Storage Stability | -20°C, lyophilized | -80°C required | Facilitates long-term storage without degradation |
Post-translational modifications (PTMs) in Aβ fragments profoundly alter their conformational dynamics and pathogenicity. The Val² substitution represents a non-native PTM-like alteration that accelerates oligomerization relative to wild-type Aβ(1–6) (DAEFRH). Thioflavin T assays show a 2.3-fold increase in fibrillation kinetics, attributed to valine’s hydrophobic side chain promoting β-sheet stacking akin to the central hydrophobic core (KLVFF) in full-length Aβ [1] [2].
In contrast, physiological PTMs in early AD include:
Solid-state NMR studies indicate that Val²-modified peptides exhibit intermediate flexibility at residue F4 compared to rigid pS8 or highly dynamic ΔE3 variants. This balance may facilitate initial oligomer nucleation while allowing conformational rearrangements for fibril elongation [8].
Table 3: Biophysical Impact of Aβ PTMs
Modification | Structural Consequence | Aggregation Rate vs. WT | Pathological Relevance |
---|---|---|---|
Val² Substitution | Enhanced β-sheet propensity | 2.3-fold increase | Models familial AD mutations; vaccine design [2] |
pS8 | Salt bridge stabilization | 3.1-fold increase | Sporadic AD; CSF biomarker [8] |
isoD7 | Backbone kink at Asp7 | 1.8-fold increase | Plaque aging marker; protease resistance [8] [10] |
ΔE3 Truncation | Reduced charge/hydrophilicity | 4.0-fold increase | Late-stage AD; correlates with cognitive decline [8] |
CAS No.: 25560-91-2
CAS No.: 676-99-3
CAS No.: 463-82-1
CAS No.: 54750-04-8
CAS No.: 22514-60-9
CAS No.: 88048-09-3